7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Description
Structure and Synthesis 7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 5. The 3-position is functionalized with a carbonyl chloride group, while the 5- and 7-positions bear a 2-methoxyphenyl and difluoromethyl group, respectively . Its synthesis likely involves multi-step reactions, such as cyclocondensation of 5-aminopyrazole derivatives with ketones or electrophilic substitution reactions, as observed in related pyrazolo[1,5-a]pyrimidine syntheses .
Properties
IUPAC Name |
7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2/c1-23-12-5-3-2-4-8(12)10-6-11(14(17)18)21-15(20-10)9(7-19-21)13(16)22/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYSGVQMUGEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Attachment of the Methoxyphenyl Group: This step may involve a Suzuki coupling reaction using a methoxyphenyl boronic acid and a suitable palladium catalyst.
Formation of the Carbonyl Chloride Group: The final step typically involves the chlorination of a carboxylic acid derivative using reagents like thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or aldehyde.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
Chemistry
In chemistry, 7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and functional diversity make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability, while the methoxyphenyl group may facilitate binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₆H₁₁ClF₂N₃O₂ (estimated based on analogs in ).
- Molecular Weight : ~358.7 g/mol.
- Key Features : The difluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl substituent may influence π-π stacking interactions in biological targets . The carbonyl chloride at position 3 makes it a reactive intermediate for further derivatization, such as amidation or esterification .
The carbonyl chloride group suggests utility in synthesizing carboxamides or esters for drug discovery .
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Variations and Key Properties
Key Insights:
Substituent Effects at Position 7: The difluoromethyl (-CF₂H) group in the target compound offers a balance between lipophilicity and metabolic resistance compared to trifluoromethyl (-CF₃) analogs (e.g., ), which are more electronegative and resistant to oxidation but may reduce solubility .
Aryl Substituents at Position 5 :
- The 2-methoxyphenyl group in the target compound may provide steric hindrance compared to 4-methoxyphenyl () or 4-fluorophenyl () analogs, altering binding affinity in enzyme pockets .
- Thiophene or pyridinyl groups () introduce heteroatoms, improving water solubility and hydrogen-bonding interactions .
Functional Groups at Position 3 :
- Carbonyl chloride (-COCl) : Highly reactive, enabling rapid conversion to amides or esters (e.g., ). However, it is less stable than carboxamides () or carboxylates () under physiological conditions .
- Carboxamides (-CONHR) : Improve target selectivity and pharmacokinetics, as seen in ’s cytotoxic derivatives .
Biological Activity Trends :
- Compounds with trifluoromethyl and carboxamide groups () show potent kinase inhibition or cytotoxicity, whereas difluoromethyl analogs (target compound, ) are often intermediates for further optimization .
- Ester derivatives () exhibit better solubility but require hydrolysis to active acids in vivo, limiting their direct utility .
Biological Activity
7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C17H15F2N3O3
- Molecular Weight : 347.32 g/mol
- CAS Number : 754230-33-6
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties. The presence of difluoromethyl and methoxyphenyl groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives have shown efficacy against various cancer cell lines, including MCF-7 and MDA-MB231, with IC50 values indicating significant cytotoxic effects.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against multiple strains such as E. coli and S. aureus. Preliminary results suggest moderate effectiveness, warranting further investigation into its mechanism of action.
- Enzyme Inhibition : It has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy. In vitro assays have shown that it may outperform existing DHODH inhibitors like brequinar and teriflunomide .
The mechanism by which 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exerts its biological effects involves interactions with specific molecular targets. The difluoromethyl group enhances binding affinity to certain receptors or enzymes, modulating biological pathways critical for cell proliferation and survival.
Anticancer Activity
A study conducted by Tiwari et al. synthesized various pyrimidine derivatives and screened them against cancer cell lines. One compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, indicating strong anticancer potential .
Antimicrobial Evaluation
In a separate study focusing on antimicrobial properties, derivatives were tested against seven microbial strains, showing varying degrees of inhibition at concentrations between 0.5 and 256 µg/mL. Notably, some compounds demonstrated significant cytotoxicity against resistant strains .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.3 | Tiwari et al., 2024 |
| Antimicrobial | E. coli | Varies (0.5-256) | Study on antimicrobial evaluation |
| Enzyme Inhibition | DHODH | More effective than brequinar | Research on DHODH inhibitors |
Q & A
Q. What are the standard synthetic routes for preparing 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride?
The compound is typically synthesized via multistep reactions involving cyclization and functionalization of pyrazolo[1,5-a]pyrimidine precursors. For example, similar derivatives are synthesized by reacting halogenated pyrazolo[1,5-a]pyrimidines with substituted anilines under reflux in solvents like 2-propanol, followed by purification via crystallization (84% yield achieved for a related compound) . The difluoromethyl group may be introduced via fluorination agents or pre-functionalized building blocks. Characterization relies on H NMR, C NMR, and mass spectrometry to confirm regiochemistry and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for resolving the 3D structure. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and have been reported for analogous pyrazolo[1,5-a]pyrimidines . Spectroscopic methods, such as H NMR (e.g., δ 8.38 ppm for pyrazole protons) and IR (e.g., carbonyl stretching at ~1700 cm), further validate functional groups .
Q. What solvents and conditions are optimal for handling this carbonyl chloride derivative?
The compound is moisture-sensitive due to the reactive acyl chloride group. Reactions should be conducted under inert atmospheres (N/Ar) in anhydrous solvents like dichloromethane or THF. Storage at -20°C in dark, sealed containers prevents hydrolysis . For purification, recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core be addressed?
Regioselective substitution at the 3- or 5-positions requires careful selection of precursors and reaction conditions. For instance, using enaminones or β-ketoesters as cyclization partners directs substitution patterns . Computational modeling (DFT) can predict reactive sites, while monitoring reactions via LC-MS helps identify intermediates. A study using (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one achieved selective carboxamide formation at the 3-position via bis(pentafluorophenyl) carbonate activation .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
Key strategies include:
- Temperature control : Maintaining 60–80°C during cyclization reduces decomposition .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
- Workflow design : One-pot syntheses minimize intermediate isolation; for example, sequential amidation and fluorination steps improved yields by 15% in related compounds .
Q. How do steric and electronic effects influence the reactivity of the carbonyl chloride group?
The electron-withdrawing difluoromethyl and methoxyphenyl groups increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Steric hindrance from the 2-methoxyphenyl substituent can slow reactions with bulky nucleophiles. Kinetic studies using F NMR revealed that electron-deficient aryl amines react 3–5 times faster than electron-rich analogs .
Q. What are the implications of structural modifications on biological activity in related compounds?
Pyrazolo[1,5-a]pyrimidines with trifluoromethyl or carboxamide groups exhibit anticancer and kinase inhibitory activity. For example, derivatives with N-(pyridin-3-yl)carboxamide moieties showed IC values <1 μM against EGFR kinases . The carbonyl chloride serves as a precursor for bioactive amides; replacing chloride with heterocyclic amines improved solubility and target affinity .
Q. How can contradictions in reported synthetic yields or conditions be reconciled?
Discrepancies often arise from solvent purity, reagent stoichiometry, or heating methods. For example, microwave-assisted synthesis reduced reaction times from 24 h to 2 h for similar compounds, improving yields by 10–20% . Reproducibility requires strict adherence to anhydrous conditions and calibrated equipment. Cross-referencing multiple studies (e.g., vs. 9) highlights optimal parameters .
Q. Methodological Notes
- Analytical Validation : Always correlate NMR shifts (e.g., pyrazole-H at δ 8.35) with literature data .
- Safety Protocols : Use gloveboxes for moisture-sensitive steps and neutralize waste with aqueous NaHCO .
- Data Interpretation : Compare crystallographic data (e.g., unit cell dimensions) with the Cambridge Structural Database to confirm novel structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
